molecular formula C17H21NO3S B4556961 N-[1-(2,4-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide

N-[1-(2,4-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide

Cat. No.: B4556961
M. Wt: 319.4 g/mol
InChI Key: LEIYPHVRPIYENQ-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups

Scientific Research Applications

N-[1-(2,4-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 2,4-dimethylacetophenone, which is then subjected to a series of reactions including sulfonation and amination to introduce the sulfonamide group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield primary or secondary amines.

Mechanism of Action

The mechanism by which N-[1-(2,4-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein function. The aromatic rings may also participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Similar in structure but lacks the sulfonamide group.

    1-(2,4-Dimethylphenyl)ethanol: Contains a hydroxyl group instead of the sulfonamide group.

    1,2-Bis(3,4-dimethylphenyl)ethane: A related compound with two aromatic rings but different functional groups.

Uniqueness

N-[1-(2,4-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide is unique due to the presence of both the sulfonamide and methoxy groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interactions, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-12-5-10-17(13(2)11-12)14(3)18-22(19,20)16-8-6-15(21-4)7-9-16/h5-11,14,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIYPHVRPIYENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NS(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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